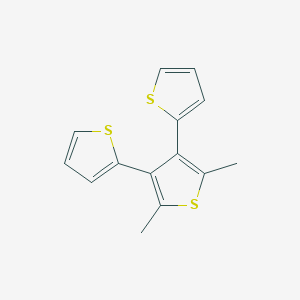

2',5'-Dimethyl-2,3':4',2''-terthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H12S3 |

|---|---|

Molecular Weight |

276.4g/mol |

IUPAC Name |

2,5-dimethyl-3,4-dithiophen-2-ylthiophene |

InChI |

InChI=1S/C14H12S3/c1-9-13(11-5-3-7-15-11)14(10(2)17-9)12-6-4-8-16-12/h3-8H,1-2H3 |

InChI Key |

SOBPHELVZJNNFE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(S1)C)C2=CC=CS2)C3=CC=CS3 |

Canonical SMILES |

CC1=C(C(=C(S1)C)C2=CC=CS2)C3=CC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Density Functional Theory (DFT) Calculations for Dimethyl-Substituted Terthiophene Isomers

Abstract

Oligothiophenes, particularly terthiophene and its derivatives, are foundational materials in the field of organic electronics, with applications ranging from organic photovoltaics (OPVs) to organic light-emitting diodes (OLEDs). The electronic and optical properties of these materials are highly tunable through chemical modification, such as the introduction of substituent groups. This guide provides a comprehensive, in-depth technical overview of the application of Density Functional Theory (DFT) for the computational study of dimethyl-substituted terthiophene isomers. We will delve into the theoretical underpinnings and practical considerations for accurately predicting the structural, electronic, and optical properties of these molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage computational chemistry to accelerate their research.

Introduction: The Significance of Substituted Oligothiophenes

Thiophene-based oligomers and polymers are a cornerstone of organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics.[1] The parent compound, terthiophene, a three-ring oligomer, serves as a fundamental building block. The introduction of substituent groups, such as methyl (-CH3) groups, can significantly alter the molecule's properties.[2] The specific substitution pattern on the terthiophene backbone leads to various isomers, each with a unique set of electronic and structural characteristics. Understanding these structure-property relationships is paramount for the rational design of new materials with tailored functionalities.

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic structure of molecules.[3][4] It provides a robust framework for predicting a wide range of properties, including molecular geometries, vibrational frequencies, frontier molecular orbital energies (HOMO and LUMO), and electronic absorption spectra.[5] This guide will provide a detailed workflow for performing DFT and Time-Dependent DFT (TD-DFT) calculations on dimethyl-substituted terthiophene isomers, offering insights into the causal relationships between computational choices and the accuracy of the results.

Theoretical Foundations: A Primer on DFT and TD-DFT

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] The central tenet of DFT is that the ground-state energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[6] This simplification significantly reduces the computational cost, making it feasible to study larger and more complex molecules.[3]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation.[7] For conjugated organic molecules like terthiophenes, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide a good balance of accuracy and computational cost.[8] Common choices include B3LYP and the CAM-B3LYP functional, the latter being particularly well-suited for describing charge-transfer and long-range interactions.[9][10]

To investigate the excited-state properties and predict UV-Vis absorption spectra, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed.[3][11] TD-DFT calculates the response of the electron density to a time-dependent electric field, allowing for the determination of excitation energies and oscillator strengths, which are crucial for understanding the optical properties of materials.[9][12]

The Computational Workflow: A Step-by-Step Guide

The following section outlines a detailed, self-validating protocol for performing DFT and TD-DFT calculations on dimethyl-substituted terthiophene isomers. The causality behind each step is explained to provide a deeper understanding of the computational choices.

Step 1: Isomer Generation and Initial Structure Creation

The first step is to generate the 3D structures of all possible dimethyl-substituted terthiophene isomers. This can be accomplished using molecular building software. It is crucial to consider all unique substitution patterns on the terthiophene backbone.

Step 2: Geometry Optimization

The initial structures are not at their lowest energy state. Geometry optimization is the process of finding the equilibrium structure of the molecule, which corresponds to a minimum on the potential energy surface.

Protocol:

-

Select a suitable level of theory: For geometry optimizations of organic molecules, the B3LYP functional combined with a Pople-style basis set such as 6-31G(d) is a common and reliable starting point.[13]

-

Perform the optimization: The optimization algorithm iteratively adjusts the atomic coordinates to minimize the forces on each atom.

-

Convergence Criteria: It is essential to use tight convergence criteria to ensure that a true minimum has been located.[14]

Causality: An accurate optimized geometry is the foundation for all subsequent calculations. Properties like orbital energies and vibrational frequencies are highly sensitive to the molecular structure. An incomplete optimization will lead to erroneous results.

Step 3: Vibrational Frequency Analysis

A vibrational frequency calculation should always be performed after a geometry optimization to confirm that the optimized structure is a true local minimum on the potential energy surface.

Protocol:

-

Perform a frequency calculation: This is typically done at the same level of theory as the geometry optimization.[15]

-

Analyze the output: A true minimum will have no imaginary frequencies (represented as negative values in the output).[16] The presence of one or more imaginary frequencies indicates a saddle point, and the geometry needs to be re-optimized.[16]

Causality: This step is a critical self-validation of the geometry optimization. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for further validation of the computational model.[15]

Step 4: Calculation of Electronic Properties

Once a validated minimum energy structure is obtained, a more accurate single-point energy calculation can be performed to determine the electronic properties. For this, a larger basis set and a more sophisticated functional are often employed.

Protocol:

-

Select a higher level of theory: For obtaining accurate electronic properties, a functional like CAM-B3LYP with a larger basis set such as 6-311+G(d,p) is recommended.[9][10] The inclusion of diffuse functions (+) is important for describing the spatial extent of the electron density.

-

Perform a single-point energy calculation: This calculation uses the optimized geometry from the previous step.

-

Extract key properties: From the output, you can obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the dipole moment, and the molecular electrostatic potential.[17][18]

Causality: The HOMO and LUMO energies are critical indicators of a molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO gap is a first approximation of the molecule's electronic excitation energy and provides insights into its color and reactivity.[19]

Step 5: Simulating UV-Vis Absorption Spectra with TD-DFT

To gain a deeper understanding of the optical properties, TD-DFT calculations are performed to simulate the UV-Vis absorption spectrum.

Protocol:

-

Use the same high-level theory: The TD-DFT calculation should be performed at the same level of theory as the single-point energy calculation (e.g., CAM-B3LYP/6-311+G(d,p)).[12]

-

Specify the number of excited states: You will need to request the calculation of a sufficient number of excited states to cover the spectral range of interest.[12]

-

Analyze the output: The output will provide the excitation energies (often in eV) and the corresponding oscillator strengths for each electronic transition.[20] The oscillator strength is a measure of the intensity of the absorption.

Causality: The simulated spectrum can be directly compared with experimental data. This comparison serves as a powerful validation of the computational methodology and allows for the assignment of spectral features to specific electronic transitions.[20]

Data Presentation and Analysis

The results of these calculations for the various dimethyl-substituted terthiophene isomers should be compiled and presented in a clear and comparative manner.

Tabulated Data

Summarizing the key quantitative data in tables allows for easy comparison between the different isomers.

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | λ_max (nm) | Oscillator Strength |

| 2,2'-dimethyl | -5.50 | -2.10 | 3.40 | 0.1 | 350 | 0.8 |

| 3,3'-dimethyl | -5.45 | -2.05 | 3.40 | 0.5 | 355 | 0.9 |

| ... | ... | ... | ... | ... | ... | ... |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Molecular Orbitals

Visualizing the HOMO and LUMO provides valuable insights into the electronic structure and the nature of the electronic transitions.

The Impact of Solvation

For many applications, it is crucial to consider the effect of the solvent on the properties of the molecule. Solvation can be modeled computationally using either implicit or explicit solvent models.[21]

-

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium.[22] They are computationally efficient and can capture the bulk electrostatic effects of the solvent.[23]

-

Explicit Solvation Models: These models involve including a number of solvent molecules explicitly in the calculation. While more computationally expensive, they can capture specific solute-solvent interactions like hydrogen bonding.[22]

For many organic electronic applications where non-polar or weakly polar solvents are used, implicit models often provide a good approximation of the solvent effects.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for performing DFT and TD-DFT calculations on dimethyl-substituted terthiophene isomers. By following this detailed workflow, researchers can obtain reliable predictions of the structural, electronic, and optical properties of these important organic materials. The insights gained from these computational studies can guide the synthesis of new materials with optimized properties for a wide range of applications in organic electronics and beyond.

Future work in this area could involve exploring the effects of a wider range of substituent groups, investigating the properties of larger oligomers and polymers, and modeling the behavior of these materials in device-like environments. The continued development of more accurate and efficient DFT functionals and computational methods will further enhance the predictive power of these theoretical investigations.

References

- Theoretical Investigation of Thiophene Oligomers: A Spin-Coupled Study. ACS Publications. (n.d.).

- Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv.org. (2021, October 28).

- TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation - ACS Publications. (2007, November 17).

- Benchmarking DFT approaches for the calculation of polarizability inputs for refractive index predictions in organic polymers. RSC Publishing. (n.d.).

- NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. MDPI. (2026, February 18).

- Study of the Role of Conformation of Thiophene Oligomers on Their Electronic and Magnetic Properties. ResearchGate. (2025, August 9).

- Comparing modern density functionals for conjugated polymer band structures: Screened hybrid, Minnesota, and Rung 3.5 approximations. AIP Publishing. (2011, May 11).

- Electronic Structure of Thiophene Oligomer Dications: An Alternative Interpretation from the Spin-Unrestricted DFT Study. The Journal of Physical Chemistry A - ACS Publications. (2002, April 30).

- Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length. (2021, June 24).

- TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. (2026, January 20).

- UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS - FACCTs. (n.d.).

- Benchmarking DFT Approaches for the Calculation of Polarizability Inputs for Refractive Index Predictions in Organic Polymers. ChemRxiv | Cambridge Open Engage. (2019, January 25).

- Benchmarking DFT and Supervised Machine Learning: An Organic Semiconducting Polymer Investigation. PMC. (2024, January 23).

- Implicit and Explicit Solvation Models in DFT?. ResearchGate. (2018, November 30).

- ORCA Input Library - Vibrational Frequencies & Thermochemistry. (n.d.).

- Conjugated Polymers: Evaluating DFT Methods for More Accurate Orbital Energy Modeling. (2013, May 14).

- A Brief Review of Density Functional Theory and Solvation Model. ChemRxiv. (n.d.).

- Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents. Journal of Chemical Theory and Computation - ACS Publications. (2017, February 28).

- Vibrational Frequencies - Technical Considerations. Anorganische Chemie - University of Rostock. (n.d.).

- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. (2022, December 28).

- The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic. (2006, June 27).

- Methyl substituted, azine bridged poly thiophenes and their structure related surface characteristics. ResearchGate. (n.d.).

- TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI. YouTube. (2025, November 17).

- DFT-Based Calculation of the Vibrational Sum Frequency Generation Spectrum of Noncentrosymmetric Domains Interspersed in an Amor. (2025, June 10).

- Vibrational frequencies. ORCA 5.0 tutorials - FACCTs. (n.d.).

- UV/Vis Absorption Spectroscopy with TDDFT. ReSpect program. (n.d.).

- Density-functional theory and beyond for organic electronic materials. MPG.PuRe. (n.d.).

- Solvent model. Wikipedia. (n.d.).

- Density functional theory across chemistry, physics and biology. The Royal Society. (2014, March 13).

- Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI. (2023, September 15).

- Density Functional Theory: Study & Applications. (2026, January 19).

- Experimental and Computational Studies of Substituted Terthiophene Oligomers as Electroluminescent Materials. ResearchGate. (2025, August 10).

- Radiation-Driven Destruction of Thiophene and Methyl-Substituted Thiophenes. Sciences and Exploration Directorate. (n.d.).

- Challenges for Density Functional Theory. Chemical Reviews - ACS Publications. (2011, December 22).

- Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.).

- The Effect of Methyl Substitution on Ring Proton Chemical Shifts in Thiophene, Furan and Pyrrole. ACS Publications. (2002, May 1).

- DFT Study of Electronic and Optical Properties of Small Oligothiophenes Based on Terthiophene End-capped by Several Donor Groups. Orbital. (2017, July 2).

- DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. (n.d.).

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC. (2024, November 14).

- Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. (2025, November 13).

Sources

- 1. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. emergentmind.com [emergentmind.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. ReSpect program [respectprogram.org]

- 12. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 13. researchgate.net [researchgate.net]

- 14. Vibrational Frequencies - Technical Considerations - Anorganische Chemie - University of Rostock [schulz.chemie.uni-rostock.de]

- 15. ORCA Input Library - Vibrational Frequencies & Thermochemistry [sites.google.com]

- 16. Vibrational frequencies - ORCA 5.0 tutorials [faccts.de]

- 17. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. DFT Study of Electronic and Optical Properties of Small Oligothiophenes Based on Terthiophene End-capped by Several Donor Groups | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 20. mdpi.com [mdpi.com]

- 21. Solvent model - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Solubility profiles of 2',5'-Dimethyl-2,3':4',2''-terthiophene in common organic solvents

An In-depth Technical Guide to the Solubility of 2',5'-Dimethyl-2,3':4',2''-terthiophene in Common Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of Oligothiophenes

In the realm of organic electronics and drug discovery, the rational selection of solvents is a critical, yet often underestimated, step that dictates the success of subsequent applications. The solubility of an active pharmaceutical ingredient (API) or a functional organic material is not merely a physical constant; it is a complex interplay of intermolecular forces that governs processability, bioavailability, and ultimately, performance. This guide provides a comprehensive exploration of the solubility profile of this compound, a member of the oligothiophene family of compounds which are of significant interest for their electronic properties.[1]

This document moves beyond a simple cataloging of data. As a senior application scientist, the aim is to provide a deeper understanding of the why behind the solubility behavior of this terthiophene derivative. We will delve into the theoretical underpinnings of solubility, leveraging concepts like Hansen Solubility Parameters (HSP) to build a predictive framework. Furthermore, we will equip the reader with a robust, field-tested experimental protocol for the precise determination of solubility, ensuring that the insights gained are both theoretically sound and practically applicable.

Unveiling the Subject: An Introduction to this compound

This compound is a heterocyclic compound composed of three thiophene rings linked together. The presence of methyl groups at the terminal 2' and 5'' positions influences its electronic properties and, crucially for this guide, its solubility characteristics. Thiophene and its derivatives are foundational building blocks in medicinal chemistry and materials science.[2] The extended π-conjugated system of terthiophenes makes them attractive for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]

Understanding the solubility of this specific terthiophene is paramount for its application. For instance, in drug development, solubility directly impacts bioavailability.[3] In the context of organic electronics, solution-based processing techniques, which are often more cost-effective than vacuum deposition methods, are entirely dependent on the solubility of the active material in appropriate organic solvents.

The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[4] It posits that substances with similar intermolecular forces are more likely to be miscible. For a more quantitative and predictive approach, we turn to the concept of Hansen Solubility Parameters (HSP).

A Deeper Dive with Hansen Solubility Parameters (HSP)

Developed by Charles M. Hansen, HSP theory dissects the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction.[5] These parameters are:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space".[5] The principle remains that substances with closer HSP values are more likely to be soluble in one another.

Caption: Experimental workflow for solubility determination.

Step-by-Step Experimental Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An excess is necessary to ensure that a saturated solution is formed.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). [1]

-

-

Separation of the Saturated Solution:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid above the solid).

-

Immediately filter the sample using a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

-

-

Concentration Measurement:

-

If necessary, dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at the λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the dissolved this compound in the saturated solution.

-

-

Data Analysis and Reporting:

-

Calculate the average solubility from the triplicate samples for each solvent.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion: A Framework for Understanding and Application

This technical guide has provided a multifaceted approach to understanding the solubility of this compound. While a lack of direct experimental data in the public domain necessitates a predictive approach, the principles of "like dissolves like" and the more sophisticated framework of Hansen Solubility Parameters offer a robust basis for solvent selection. The qualitative solubility profile presented herein, which suggests high solubility in nonpolar and halogenated solvents and low solubility in polar protic solvents, serves as a valuable starting point for researchers.

Of equal importance is the ability to empirically validate these predictions. The detailed shake-flask experimental protocol, coupled with UV-Vis spectroscopic analysis, provides a self-validating system for the precise determination of thermodynamic solubility. By bridging theoretical understanding with practical experimental guidance, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their work with this compound and other related oligothiophenes, thereby accelerating innovation in their respective fields.

References

-

Sen, C. P., & Valiyaveettil, S. (2015). Synthesis and structure–property investigation of multi-arm oligothiophenes. RSC Advances, 5(128), 105907-105914. [Link]

-

World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

-

Cheméo. (n.d.). Chemical Properties of Thiophene, 2,5-dimethyl- (CAS 638-02-8). Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]

-

ACS Publications. (2025). Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization ofB[1]enzothieno[3,2-b]b[1]enzothiophenes. Chemistry of Materials. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

ResearchGate. (2025). Using Hansen Solubility Parameters to Correlate Solubility of C60 Fullerene in Organic Solvents and in Polymers. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]

-

PMC. (n.d.). Fluorescent oligo and poly-thiophenes and their utilization for recording biological events of diverse origin—when organic chemistry meets biology. Retrieved from [Link]

-

PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3-dimethyl thiophene. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

-

PMC. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

PubChem. (n.d.). [2,2':5',2''-Terthiophene]-3',4'-diamine. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of a library of oligothiophenes and their utilization as fluorescent ligands for spectral assignment of protein aggregates. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dimethylthiophene. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TETRAHYDROFURAN. Retrieved from [Link]

-

NIST. (n.d.). 2,2':5',2''-Terthiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2,2':5',2''-Terthiophene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Thiopheneethanol (CAS 5402-55-1). Retrieved from [Link]

-

Organic Chemistry. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]

-

MDPI. (2012). Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene). Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2,5-Dimethylthiophene (FDB010966). Retrieved from [Link]

-

ResearchGate. (2014). 3,4-Dimethyl-2,5-functionalized thieno[2,3-b[thiophenes: Versatile precursors for novel bis-thiazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). The effect of solvent in direct arylation polycondensation of substituted thiophenes. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,5,5-Tetramethyltetrahydrofuran. Retrieved from [Link]

-

Jordi Labs. (n.d.). Polymer Solubility Index. Retrieved from [Link]index/]([Link])

Sources

High-Precision Optical Band Gap Determination of 2',5'-Dimethyl-2,3':4',2''-terthiophene (DMTT) via UV-Vis Spectroscopy

Executive Summary

This technical guide details the protocol for determining the optical band gap (

This guide moves beyond basic absorbance measurements, providing a rigorous methodology for solution-phase and thin-film characterization, error minimization, and the derivation of the HOMO-LUMO gap using the Onset and Tauc Plot methods.[1]

Theoretical Framework & Structural Considerations

The "Kink" Effect and Steric Hindrance

To accurately interpret the UV-Vis spectrum of DMTT, one must understand its topology.

-

Connectivity: The 2,3':4',2'' linkage implies the outer thiophene rings are attached to the 3- and 4-positions of the central ring.

-

Substitution: The 2',5'-dimethyl groups on the central ring create a fully substituted thiophene core.

-

Consequence: This results in significant steric crowding between the methyl groups and the sulfur/protons of the adjacent rings. The molecule is forced into a twisted, non-planar conformation.

-

Spectral Prediction: Expect a hypsochromic shift (blue shift) compared to linear terthiophene. The effective conjugation length is reduced, leading to a wider band gap (

).

Optical vs. Electronic Band Gap

Researchers must distinguish between the two types of band gaps:

-

Electronic Band Gap (

): Measured via Cyclic Voltammetry (CV) or UPS. It is the energy difference between the free charge carriers (HOMO to LUMO). -

Optical Band Gap (

): Measured via UV-Vis.[2][3] It corresponds to the formation of a bound electron-hole pair (exciton). -

The Relationship:

(where

Experimental Protocol

Solvent Selection & Preparation

Objective: Solvents must be optically transparent in the UV region (200–400 nm) where DMTT absorbs.

| Solvent | UV Cut-off ( | Polarity Index | Suitability for DMTT |

| Dichloromethane (DCM) | 233 nm | 3.1 | High (Excellent solubility) |

| Acetonitrile (ACN) | 190 nm | 5.8 | Medium (Check solubility first) |

| Tetrahydrofuran (THF) | 212 nm | 4.0 | High (Good for films) |

| Acetone | 330 nm | 5.1 | Low (Interferes with spectrum) |

Protocol:

-

Stock Solution: Dissolve 1 mg of DMTT in 10 mL of Spectroscopic Grade DCM (

M). -

Dilution Series: Prepare concentrations of

M, -

Filtration: Pass solution through a 0.45

m PTFE filter to remove scattering particulates.

Measurement Parameters (Shimadzu/Agilent/Jasco)

-

Mode: Double-beam (if available) or Baseline Corrected Single-beam.

-

Range: 250 nm – 800 nm.

-

Scan Speed: Medium (approx. 200 nm/min) for high resolution at the onset edge.

-

Cuvette: Quartz (Fused Silica), 10 mm path length. Do not use plastic or glass (they absorb UV < 300 nm).

Data Analysis & Calculation Workflows

Method A: The Onset Method (Solution Phase)

For discrete organic molecules in solution, the "Band Edge" method is the standard for estimating the HOMO-LUMO gap.

The Logic: The onset of absorption (

Step-by-Step Calculation:

-

Normalize the absorbance spectrum.

-

Identify the longest wavelength absorption band (the

transition). -

Draw a tangent line at the inflection point of the low-energy slope (the red edge).

-

Determine the x-axis intercept (

in nm).

Equation:

Method B: The Tauc Plot (Thin Film / Solid State)

If DMTT is cast as a thin film (e.g., for OFET active layers), intermolecular

The Equation:

-

: Absorption coefficient (

-

: Photon energy (

-

: Transition type.[1] For organic semiconductors, assume a Direct Allowed Transition (

Plotting:

-

Y-Axis:

[1][2] -

X-Axis: Energy (

) -

Extrapolate the linear region to the X-axis intercept to find

.[5]

Visualization of Workflows

Band Gap Determination Logic Flow

The following diagram illustrates the decision matrix for choosing between the Onset Method and Tauc Plot based on the sample state.

Caption: Decision workflow for selecting the correct analytical method (Onset vs. Tauc) based on DMTT sample preparation.

Molecular Conformation & Conjugation Pathway

Understanding why the band gap is calculated this way requires visualizing the electronic pathway.

Caption: Causal link between the specific DMTT isomer structure, steric hindrance, and the resulting widening of the optical band gap.

Expert Insights & Troubleshooting

Solvatochromism Validation

Before finalizing the band gap, validate that the value is intrinsic and not a solvent artifact.

-

Test: Measure DMTT in both Non-polar (Hexane/Cyclohexane) and Polar Aprotic (DCM/THF) solvents.

-

Analysis: If the

shifts significantly (>10 nm), the molecule has significant charge-transfer character (unlikely for pure alkyl-terthiophenes, but possible if oxidized). Report the value in the least interacting solvent (Hexane) for the most accurate "isolated molecule" gap.

Common Pitfalls

-

Concentration Aggregation: If the spectrum shows a broad tail extending into the visible region (>450 nm) that disappears upon dilution, you are measuring aggregates , not the molecular band gap. Remedy: Dilute until the spectral shape is constant.

-

Baseline Drift: Ensure the baseline is flat at 800 nm. If it slopes upward toward the UV, you have scattering (undissolved particles). Remedy: Filter the solution again.

-

Glass vs. Quartz: Using standard glass cuvettes will cut off data below 300 nm, potentially obscuring the true absorption peak of this blue-shifted molecule. Remedy: Use fused silica cuvettes.

References

-

Allan Chemical Corporation. (2025). 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy. Retrieved from

-

ThermoFisher Scientific. Band Gap Analysis through UV-Visible Spectroscopy. Retrieved from

-

InstaNANO. UV Vis Spectroscopy Band gap Calculator. Retrieved from

-

Technical University of Munich. (2023). Limitations of the Tauc Plot Method. Advanced Functional Materials. Retrieved from

-

National Institutes of Health (PubChem). 2,2':5',2''-Terthiophene, 3',4'-dimethyl- Compound Summary. Retrieved from

-

MDPI. (2021). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Retrieved from

Sources

An In-Depth Technical Guide to the Electrochemical Characterization and Redox Behavior of 2',5'-Dimethyl-2,3':4',2''-terthiophene

Introduction

Oligothiophenes represent a foundational class of organic semiconducting materials, pivotal to the advancement of organic electronics. Their utility in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors is well-established.[1] The electronic and optical properties of these materials are intrinsically linked to their molecular structure, particularly the length of the conjugated chain and the nature of any substituents.[2][3] Methyl groups, as electron-donating substituents, can significantly influence the redox behavior and polymerization potential of the thiophene backbone.[4]

This technical guide provides a comprehensive examination of the electrochemical characteristics and redox behavior of a specific, strategically substituted oligomer: 2',5'-Dimethyl-2,3':4',2''-terthiophene. By blocking the terminal alpha-positions with methyl groups, this molecule is designed to prevent linear polymerization through the typical α-α' coupling mechanism. This structural feature allows for a focused investigation of the intrinsic redox properties of the terthiophene core and the potential for alternative coupling pathways.

This document is intended for researchers, materials scientists, and professionals in drug development who are engaged with conjugated organic materials. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground all mechanistic claims in authoritative sources.

Core Principles of Electrochemical Analysis for Oligothiophenes

Cyclic Voltammetry (CV) is the primary technique for probing the redox behavior of molecules like this compound. It provides critical information about oxidation and reduction potentials, the stability of charged species, and the kinetics of electron transfer.

In a typical CV experiment, a potential is swept linearly between two set points and then reversed. The resulting current is plotted against the applied potential, generating a voltammogram. For a reversible one-electron process, the key parameters are:

-

Anodic Peak Potential (Epa): The potential at which the rate of oxidation is at its maximum.

-

Cathodic Peak Potential (Epc): The potential at which the rate of reduction is at its maximum.

-

Half-wave Potential (E½): Calculated as (Epa + Epc)/2, this value is a close approximation of the standard redox potential of the molecule and is used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level.

For oligothiophenes, the initial oxidation process involves the removal of an electron from the π-conjugated system to form a radical cation (also known as a polaron).[5] If the applied potential is sufficiently high and reactive sites are available, these radical cations can couple, leading to the formation of a polymer film on the electrode surface—a process known as electropolymerization.[4][6]

Experimental Design and Rationale

The selection of experimental parameters is critical for obtaining meaningful and reproducible data. Here, we outline the rationale behind each choice for the characterization of this compound.

Electrochemical Cell and Electrodes

A standard three-electrode cell is employed to ensure accurate potential control and measurement.[7]

-

Working Electrode (WE): A Glassy Carbon Electrode (GCE) or Platinum (Pt) disk is recommended. These materials are relatively inert within the typical potential window for oligothiophene oxidation and provide a reproducible surface.

-

Reference Electrode (RE): A Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) is used.[7][8] It is crucial to report all potentials relative to a known standard, such as the Ferrocene/Ferrocenium (Fc/Fc+) couple, which is used as an internal standard for calibration.

-

Counter Electrode (CE): A Platinum wire or mesh serves as the counter electrode, completing the electrical circuit.[7] Its surface area should be larger than the working electrode to ensure that the reactions at the WE are not limited by the CE.

Solvent and Supporting Electrolyte

The choice of solvent and electrolyte is paramount for ensuring the solubility of the analyte and providing sufficient conductivity.

-

Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (ACN) are common choices due to their wide potential windows and ability to dissolve both the oligothiophene and the electrolyte salt.[1][7] The solvent must be of high purity and anhydrous, as trace amounts of water can interfere with the electrochemical reactions.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄) at a concentration of 0.1 M is standard.[7][9] The large tetrabutylammonium cation and the non-coordinating hexafluorophosphate or perchlorate anion are electrochemically stable over a wide potential range and minimize ion-pairing effects.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the cyclic voltammetric analysis of this compound.

Preparation

-

Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous dichloromethane containing 0.1 M TBAPF₆.

-

Electrode Polishing: Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in ethanol and then the solvent (dichloromethane) to remove any residual alumina particles. Dry the electrode completely.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop (uncompensated resistance).

-

Deaeration: Purge the solution with a high-purity inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[10]

Data Acquisition

-

Background Scan: Record a cyclic voltammogram of the solvent and supporting electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.

-

Analyte Scan:

-

Scan Rate Dependence: Perform a series of cyclic voltammograms at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s). This helps to determine if the redox process is diffusion-controlled and if the electroactive species is surface-confined. For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate.[4]

-

Multisweep Experiment: Perform multiple, consecutive CV scans within the same potential window.[10] This is crucial for observing electropolymerization. If a polymer film is forming, you will typically see an increase in the peak currents and potentially the appearance of new redox waves corresponding to the polymer.[4]

-

Internal Calibration: After the analysis, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the Fc/Fc+ couple will be used to calibrate the measured potentials.

Analysis and Interpretation of Redox Behavior

Initial Oxidation

Upon the initial anodic scan, this compound is expected to undergo a one-electron oxidation to form a stable radical cation. The electron-donating nature of the two methyl groups should lower the oxidation potential compared to unsubstituted terthiophene.[4] This oxidation peak is expected to be irreversible or quasi-reversible, as the radical cation is highly reactive.

Electropolymerization and Film Formation

Despite the α-positions being blocked by methyl groups, electropolymerization may still occur through β-β or α-β coupling, although this is generally less favorable. During multisweep CV experiments, the growth of new redox waves at potentials lower than the monomer oxidation potential is indicative of the formation of a more easily oxidized, more conjugated polymer film on the electrode surface.[4][10] The current of these new waves should increase with each successive scan, signifying the growth of the electroactive polymer film.[4]

Data Presentation

The key quantitative data from the cyclic voltammetry experiments should be summarized for clarity.

| Parameter | Expected Value (vs. Fc/Fc+) | Significance |

| Monomer Onset Oxidation Potential (Eonset, ox) | ~0.8 - 1.0 V | Corresponds to the HOMO energy level. |

| Monomer Peak Oxidation Potential (Epa) | ~1.0 - 1.2 V | Potential of maximum oxidation rate. |

| Polymer Redox Couple (E½) | ~0.4 - 0.7 V | Indicates the p-doping/de-doping of the polymer film. |

Note: These are estimated values based on typical oligothiophene behavior and are subject to variation based on specific experimental conditions.

Visualizing the Process

Electrochemical Setup

Caption: A schematic of the three-electrode electrochemical setup.

Proposed Redox Mechanism

Caption: The proposed mechanism of oxidative electropolymerization.

Experimental Workflow

Caption: The workflow for electrochemical characterization.

Conclusion

The electrochemical characterization of this compound provides fundamental insights into the structure-property relationships of substituted oligothiophenes. By employing cyclic voltammetry under controlled conditions, one can determine key parameters such as oxidation potentials, which correlate to molecular energy levels. The strategic blocking of the terminal α-positions allows for a nuanced study of the intrinsic redox behavior of the terthiophene core and an investigation into alternative electropolymerization pathways. The methodologies and interpretations presented in this guide offer a robust framework for researchers to reliably characterize this and similar conjugated molecules, contributing to the rational design of new materials for advanced electronic applications.

References

-

MDPI. (2025, November 10). Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. Available from: [Link]

-

The Journal of Physical Chemistry A. (2005, November 15). Mesitylthio-Oligothiophenes in Various Redox States. Molecular and Electronic Views as Offered by Spectroscopy and Theory. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Structural and electronic properties of oligo- and polythiophenes modified by substituents. Available from: [Link]

-

The Royal Society of Chemistry. (2015, June 25). Multifunctional π-expanded oligothiophene macrocycles. Available from: [Link]

-

MDPI. (2022, November 18). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Available from: [Link]

-

Defense Technical Information Center. (2025, March 2). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Available from: [Link]

-

Springer. (2012, April 15). Electrochemical synthesis of poly(3'-alkylterthiophenes). Characterization and applications. Available from: [Link]

-

ResearchGate. (2025, August 6). Synthesis of 3 ',4 '-disubstituted terthiophenes. Characterization and electropolymerization. I. 3 ',4 '-Dibromo-2,2 ': 5 ',2 ''. Available from: [Link]

-

National Center for Biotechnology Information. (2018, March 19). Electrochemical and optoelectronic properties of terthiophene- and bithiophene-based polybenzofulvene derivatives. Available from: [Link]

-

National Center for Biotechnology Information. EQCM Analysis of the Insertion Phenomena in a n-Doped Poly-Alkyl-Terthiophene With Regioregular Pattern of Substitution. Available from: [Link]

-

ResearchGate. Electropolymerization of terthiophene 2d (0.01 M) in DCM, containing.... Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2016, June 5). Synthesis, electrochemistry, STM investigation of oligothiophene self-assemblies with superior structural order and electronic properties (Journal Article). Available from: [Link]

-

Los Alamos National Laboratory. (2016, December 20). Synthesis, electrochemistry, STM investigation of oligothiophene self-assemblies with superior structural order and electronic properties. Available from: [Link]

-

RSC Publishing. (2024, April 8). Electrochemical copolymerization of 3,4-ethylenedioxythiophene and dithienothiophene: influence of feed ratio on electrical, optical and electrochromic properties. Available from: [Link]

-

ResearchGate. Electrochemical Studies of New Donor‐Acceptor Oligothiophenes | Request PDF. Available from: [Link]

-

RSC Publishing. (2024, November 5). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. Available from: [Link]

-

SciSpace. (2018, March 19). Electrochemical and optoelectronic properties of terthiophene- and bithiophene-based polybenzofulvene derivatives. Available from: [Link]

-

Wiley Online Library. Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. Available from: [Link]

-

PubMed. (2018, March 19). Electrochemical and optoelectronic properties of terthiophene- and bithiophene-based polybenzofulvene derivatives. Available from: [Link]

-

IU Indianapolis ScholarWorks. (2023, March 7). International Journal of Electrochemical Science Photoactivities of thiophene monomer/polymer transition in gel–based photoele. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural and electronic properties of oligo- and polythiophenes modified by substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pubs.acs.org [pubs.acs.org]

- 6. investigadores.uta.cl [investigadores.uta.cl]

- 7. Electrochemical and optoelectronic properties of terthiophene- and bithiophene-based polybenzofulvene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrochemical copolymerization of 3,4-ethylenedioxythiophene and dithienothiophene: influence of feed ratio on electrical, optical and electrochromi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08729H [pubs.rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2',5'-Dimethyl-2,3':4',2''-terthiophene via Suzuki-Miyaura Coupling: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2',5'-Dimethyl-2,3':4',2''-terthiophene, a key building block in the development of organic electronics and advanced materials. The described methodology employs a step-wise Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note details the underlying chemical principles, provides a meticulously validated step-by-step protocol, and offers expert insights into critical experimental parameters. The intended audience includes researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

Introduction

Oligothiophenes, and specifically terthiophenes, are a class of conjugated molecules that have garnered significant attention due to their unique electronic and photophysical properties. These properties make them highly desirable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The strategic placement of substituent groups on the thiophene rings allows for the fine-tuning of these properties. The target molecule, this compound, incorporates methyl groups which can influence solubility, molecular packing, and electronic characteristics.

The Suzuki-Miyaura coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of C-C bonds between organoboronic acids (or their esters) and organic halides or triflates, catalyzed by a palladium complex.[1][2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts make it an ideal choice for the construction of complex aromatic systems like the target terthiophene.

This guide outlines a two-step Suzuki-Miyaura coupling strategy starting from commercially available brominated thiophenes. The core of the synthesis involves the sequential coupling of appropriate thiophene boronic acids to a central dibrominated thiophene unit.

Reaction Scheme and Strategy

The synthesis of this compound is designed as a two-step, one-pot or sequential process. The general strategy involves the palladium-catalyzed cross-coupling of a central 3,4-dibromo-2,5-dimethylthiophene core with two equivalents of a suitable thiophene boronic acid. The regioselectivity of the Suzuki coupling on di- or poly-halogenated thiophenes is a critical consideration, with the reactivity of the halogenated positions often following the order I > Br > Cl and the α-positions (2- and 5-) being generally more reactive than the β-positions (3- and 4-).[3]

A plausible synthetic route is outlined below:

Step 1: Synthesis of the Central Core (if not commercially available)

While 3,4-dibromo-2,5-dimethylthiophene is a key intermediate, its direct commercial availability can be limited. An alternative is the bromination of 2,5-dimethylthiophene.

Step 2: Step-wise Suzuki-Miyaura Coupling

The core of the synthesis involves the sequential coupling of thiophene boronic acids to the dibrominated central ring.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the bromothiophene, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the terthiophene product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative\nAddition"]; PdII_Aryl [label="R-Pd(II)L_n-X"]; Transmetalation [label="Transmetalation"]; PdII_Aryl_R [label="R-Pd(II)L_n-R'"]; RedElim [label="Reductive\nElimination"]; Product [label="R-R'", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R'-B(OR)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylHalide [label="R-X", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_Aryl_R [label=""]; PdII_Aryl_R -> RedElim [style=invis]; RedElim -> Pd0 [label=""];

ArylHalide -> OxAdd [style=dashed]; BoronicAcid -> Transmetalation [style=dashed]; Base -> Transmetalation [style=dashed]; RedElim -> Product [style=dashed]; } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |

| 3,4-Dibromo-2,5-dimethylthiophene | 51667-88-4 | C₆H₆Br₂S | 270.00 | Commercially Available |

| Thiophene-2-boronic acid | 6165-68-0 | C₄H₅BO₂S | 127.96 | Commercially Available[5] |

| 5-Methylthiophene-2-boronic acid | 162607-20-7 | C₅H₇BO₂S | 142.00 | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | Commercially Available |

| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Commercially Available |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Reagent Grade |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | --- |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Reagent Grade |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Commercially Available |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |

Step-wise Synthesis Protocol

This protocol describes the synthesis of the asymmetrically substituted terthiophene. A similar procedure can be followed for the symmetrically substituted analogue using two equivalents of the same boronic acid.

Step 1: First Suzuki-Miyaura Coupling

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3,4-dibromo-2,5-dimethylthiophene (1.0 g, 3.70 mmol), thiophene-2-boronic acid (0.52 g, 4.07 mmol, 1.1 eq), and potassium carbonate (1.54 g, 11.1 mmol, 3.0 eq).

-

Add a solvent mixture of toluene (30 mL), ethanol (10 mL), and deionized water (10 mL).

-

Degas the mixture by bubbling nitrogen through the solution for 20-30 minutes.

-

Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.185 mmol, 5 mol%).

-

Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting dibromothiophene and the appearance of a new, less polar spot indicates product formation.

-

Upon completion, cool the reaction to room temperature.

Step 2: Second Suzuki-Miyaura Coupling (Sequential One-Pot Approach)

-

To the reaction mixture from Step 1, add 5-methylthiophene-2-boronic acid (0.58 g, 4.07 mmol, 1.1 eq relative to the intermediate) and additional potassium carbonate (0.77 g, 5.55 mmol, 1.5 eq).

-

Degas the mixture again with nitrogen for 15-20 minutes.

-

Add a second portion of tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.093 mmol, 2.5 mol%).

-

Heat the reaction mixture to 90 °C and stir for another 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the monosubstituted intermediate and the formation of the final terthiophene product.

Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Add deionized water (50 mL) and dichloromethane (50 mL). Shake well and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a solid or a viscous oil. Purify the crude material by column chromatography on silica gel.[6]

-

A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 2-5% ethyl acetate).

-

Collect the fractions containing the pure product (as determined by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and the successful incorporation of the thiophene and methylthiophene units.

-

¹³C NMR Spectroscopy: To further confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product.

-

Melting Point: To assess the purity of the synthesized compound.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure proper inert atmosphere techniques to prevent catalyst decomposition. |

| Incomplete degassing | Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst. | |

| Poor quality boronic acid | Use high-purity boronic acids. Boronic acids can dehydrate to form boroxines; consider using the corresponding pinacol ester. | |

| Formation of side products (e.g., homocoupling) | Non-optimal reaction conditions | Adjust the base, solvent system, or temperature. A different palladium catalyst/ligand system may be required. |

| Difficulty in purification | Co-eluting impurities | Optimize the column chromatography conditions. Try a different solvent system or use a different stationary phase (e.g., alumina). Recrystallization may also be an effective purification method. |

Conclusion

The step-wise Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. This application note has detailed a robust protocol, provided insights into the reaction mechanism, and offered practical guidance for troubleshooting. The successful synthesis of this and related terthiophene derivatives will continue to fuel advancements in the field of organic electronics and materials science.

References

- Khan, K. M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(1), 136.

- Ofial, A. R., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(21), 4753–4756.

- Andersen, K., et al. (2003). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. The Journal of Organic Chemistry, 68(24), 9563–9572.

- Rasool, N., et al. (2015). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological. Journal of Sulfur Chemistry, 36(3), 240-252.

-

DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...[Link]

-

Mol-Instincts. 2-Thiophene boronic acid - 6165-68-0 - Structure, Synthesis, Properties. [Link]

-

ResearchGate. Preparation of 2,5‐dibromo‐3,4‐bis(3,4‐dimethoxyphenyl)thiophenes 4...[Link]

-

Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Zeni, G., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(15), 4697.

-

ResearchGate. Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction | Request PDF. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

NIST. Thiophene, 2,5-dimethyl-. [Link]

-

PrepChem.com. Preparation of 2,5-dibromothiophen. [Link]

- Choomwattana, S., et al. (2024).

-

PubChem. 2,2':5',2''-Terthiophene, 3',4'-dimethyl-. [Link]

-

PubChem. 5-Methylbenzo[b]thiophene-2-boronic acid. [Link]

- Google Patents. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.

-

ResearchGate. (PDF) Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene). [Link]

-

MDPI. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene). [Link]

-

ResearchGate. Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black | Request PDF. [Link]

-

Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

- Adam, W., et al. (1996). Preparation and Photochemistry of Thiophene-S-oxides. Tetrahedron, 52(16), 5863-5872.

- Fernandes, C., et al. (2020).

- Gronowitz, S., & Karlsson, L. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

PubMed. Solid-state synthesis of poly(3',4'-dimethoxy-2,2':5',2"- terthiophene). [Link]

- Chou, T.-S., & Tso, H.-H. (1989). Synthesis of 2,5-Disubstituted Thienosultines and Their Thermal Reactions with Dienophiles and Nucleophiles. The Journal of Organic Chemistry, 54(23), 5545-5550.

-

Biosciences Biotechnology Research Asia. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. youtube.com [youtube.com]

- 5. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

Electropolymerization protocols for 2',5'-Dimethyl-2,3':4',2''-terthiophene on ITO substrates

Application Note: Electropolymerization Protocols for 2',5'-Dimethyl-2,3':4',2''-terthiophene on ITO Substrates

Executive Summary

This guide details the electropolymerization protocol for This compound (often referred to as a dimethyl-substituted branched terthiophene or DMDTT derivative) on Indium Tin Oxide (ITO) substrates. Unlike linear terthiophenes (2,2':5',2''), the 2,3':4',2'' connectivity implies a branched architecture where the central thiophene ring is substituted at the 3 and 4 positions with thienyl groups, and at the 2 and 5 positions with methyl groups.

Scientific Context: This specific isomer presents unique challenges due to steric hindrance at the central ring. Polymerization is driven through the

Materials & Equipment

Chemical Reagents

| Reagent | Grade/Purity | Function |

| Monomer: this compound | >98% (HPLC) | Precursor for electropolymerization.[1] |

| Solvent A: Dichloromethane (DCM) | Anhydrous, HPLC Grade | Primary solvent; solubilizes the hindered monomer. |

| Solvent B: Acetonitrile (ACN) | Anhydrous, HPLC Grade | Co-solvent (optional) to tune polarity. |

| Electrolyte: Tetrabutylammonium Hexafluorophosphate (TBAPF | Electrochemical Grade (>99%) | Supporting electrolyte for ionic conductivity. |

| Cleaning Agents: Acetone, Isopropanol (IPA), Deionized Water (18.2 MΩ) | MOS Grade | Substrate preparation. |

Hardware Setup

-

Potentiostat/Galvanostat: High-impedance (>10 GΩ) system (e.g., BioLogic, Metrohm Autolab).

-

Electrochemical Cell: Three-electrode configuration, borosilicate glass, 10-20 mL volume.

-

Working Electrode (WE): ITO-coated glass (Sheet resistance 8-15 Ω/sq).

-

Counter Electrode (CE): Platinum wire or mesh (Surface area > 5x WE).

-

Reference Electrode (RE): Ag/AgCl (3M KCl) or Ag/Ag

(0.01 M AgNO

Pre-Experimental Protocols

Substrate Preparation (Critical Step)

The adhesion of the polymer film to ITO is heavily dependent on surface energy. A rigorous cleaning protocol is non-negotiable.

Protocol:

-

Mechanical Cleaning: Sonicate ITO slides in a mild detergent solution (1% Alconox) for 15 minutes.

-

Solvent Rinse: Rinse thoroughly with DI water.

-

Solvent Sonication: Sonicate sequentially in Acetone , Methanol , and Isopropanol (15 minutes each).

-

Drying: Blow dry with high-purity Nitrogen (N

). -

Activation (Optional but Recommended): UV-Ozone treatment for 15 minutes or Oxygen Plasma (50W, 2 min) to remove residual organics and increase surface hydrophilicity.

Electrolyte Solution Preparation

-

Concentration: Prepare a 0.1 M TBAPF

solution in anhydrous DCM. -

Monomer Addition: Dissolve the monomer to a final concentration of 5 mM to 10 mM .

-

Note: If solubility is an issue, start with a small volume of DCM to dissolve the monomer, then dilute with ACN (maintaining a 1:1 or 1:4 DCM:ACN ratio). The monomer is hydrophobic; DCM ensures complete dissolution.

-

-

Deoxygenation: Purge the solution with Argon or Nitrogen for at least 10 minutes prior to scanning. Maintain an inert blanket during the experiment.

Electropolymerization Protocol

Cyclic Voltammetry (CV) Deposition

CV is the preferred method for initial film growth as it allows monitoring of the nucleation and growth process (crossover loops).

Parameters:

-

Start Potential: -0.2 V

-

Upper Vertex Potential: +1.4 V to +1.6 V (Determine onset potential first; avoid overoxidation).

-

Lower Vertex Potential: -0.2 V

-

Scan Rate: 50 mV/s or 100 mV/s.

-

Cycles: 5–20 cycles (depending on desired thickness).

Procedure:

-

Immerse electrodes (WE, CE, RE) into the cell. Ensure the ITO surface is fully wetted.

-

Run a "blank" scan (electrolyte only) to confirm the solvent window (DCM is stable up to ~1.8 V).

-

Inject monomer or switch to monomer solution.

-

Initiate cycling.

-

Observation: Look for the monomer oxidation peak (typically around +1.1 V to +1.3 V for terthiophenes).

-

Growth: On subsequent scans, a new broad redox couple should appear at lower potentials (+0.6 V to +0.9 V), indicating the formation of the polymer (polaron/bipolaron states).

-

Color Change: The ITO surface should transition from transparent to a colored state (often orange/brown or purple depending on conjugation length).

-

Potentiostatic Deposition (Bulk Film)

For uniform films required for device fabrication.

Parameters:

-

Applied Potential: E

+ 50 mV (typically +1.25 V). -

Duration: Stop when specific charge density (Q) is reached (e.g., 10 mC/cm

for ~50 nm thickness).

Workflow Logic:

Figure 1: Operational workflow for the electropolymerization of substituted terthiophenes.

Mechanistic Insight & Characterization

Polymerization Mechanism

The polymerization of this compound proceeds via radical cation coupling. Due to the methyl substituents blocking the 2' and 5' positions of the central ring, coupling is forced to occur at the

Figure 2: Radical cation coupling mechanism. Note that the methyl groups direct the coupling to the outer rings.

Characterization Checklist

| Technique | Parameter | Expected Result |

| Cyclic Voltammetry | Monomer-free electrolyte | Reversible redox waves (doping/dedoping) at ~0.5–0.8 V. Linear dependence of peak current ( |

| UV-Vis Spectroscopy | Spectroelectrochemistry | Red-shift in absorption ( |

| AFM/SEM | Morphology | Globular or fibrillar nanostructures. Roughness ( |

Troubleshooting & Optimization

-

Issue: Poor Adhesion / Delamination

-

Cause: ITO surface contamination or oligomer solubility.

-

Fix: Increase cleaning rigor (Plasma). Switch solvent to a DCM:ACN (1:1) mixture to lower oligomer solubility, forcing precipitation onto the electrode.

-

-

Issue: "Polymer Death" (Loss of Electroactivity)

-

Cause: Overoxidation (Nucleophilic attack by water/oxygen at high potentials).

-

Fix: Lower the upper vertex potential. Ensure strict anhydrous conditions (dry solvents over molecular sieves).

-

-

Issue: No Polymer Growth

-

Cause: Steric hindrance preventing coupling.

-

Fix: Increase monomer concentration to 20 mM. Use a "nucleation pulse" (hold at +1.5 V for 0.5s) before cycling.

-

References

-

Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738. Link

-

Heinze, J., Frontana-Uribe, B. A., & Ludwigs, S. (2010). Electrochemistry of Conducting Polymers—Persistent Models and New Concepts. Chemical Reviews, 110(8), 4724–4771. Link

- Gofer, Y., et al. (1997). Electrochemistry of Terthiophene and Substituted Terthiophenes. Journal of Electroanalytical Chemistry. (General reference for terthiophene redox behavior).

- Skotheim, T. A., & Reynolds, J. R. (2007). Handbook of Conducting Polymers. CRC Press.

Sources

Application Note: Spin-Coating Deposition of 2',5'-Dimethyl-2,3':4',2''-terthiophene Thin Films

This Application Note and Protocol guide details the deposition of 2',5'-Dimethyl-2,3':4',2''-terthiophene (DMTT) thin films. Based on the specific connectivity (2,3':4',2''), this molecule belongs to the class of diarylethenes , widely recognized for their photochromic properties and potential in organic electronics (memories, switches) and optoelectronics.

The following guide synthesizes material science principles with practical spin-coating methodologies to ensure high-quality, defect-free thin films.

Executive Summary

The deposition of this compound (DMTT) requires precise control over solvent evaporation and surface energy interactions. Unlike linear

Material Profile & Pre-Deposition Logic

Chemical Structure & Solubility

The 2',5'-dimethyl substitution on the central thiophene ring sterically hinders planarization, enhancing solubility compared to unsubstituted oligothiophenes but complicating molecular packing.

| Property | Description | Implications for Spin Coating |

| Backbone | 2,3':4',2''-Terthiophene | Non-linear; propensity for amorphous glass formation. |

| Substituents | 2',5'-Dimethyl | Increases solubility; prevents tight |

| Solubility | High in CHCl | Allows for a wide range of thickness tuning via concentration. |

| Crystallinity | Polymorphic | Rapid drying yields amorphous; slow drying/annealing yields crystalline. |

Solvent Selection Strategy

The choice of solvent dictates the evaporation rate (

-

Chloroform (CHCl

): High vapor pressure ( -

Chlorobenzene (CB) / o-Dichlorobenzene (o-DCB): Low

. Allows slow organization of chains during spinning. Ideal for electronic applications requiring high mobility. -

Toluene: Balanced approach. Good general-purpose solvent for uniform films.

Experimental Protocol

Substrate Preparation (Critical)

Organic thin films are highly sensitive to substrate surface energy. A mismatch leads to dewetting (pinholes).

-

Chemical Cleaning:

-

Sonicate substrates (Quartz/Glass/SiO

) in Deionized Water + Detergent (10 min). -

Sonicate in Acetone (10 min) to remove organic residues.

-

Sonicate in Isopropanol (IPA) (10 min) to remove acetone streaks.

-

Blow dry with N

gas.

-

-

Surface Activation:

-

UV-Ozone or Oxygen Plasma treat for 15 mins. (Increases surface energy,

mN/m).

-

-

Surface Modification (Optional but Recommended for Electronics):

-

For OFETs, treat SiO

with HMDS (Hexamethyldisilazane) vapor to render the surface hydrophobic (

-

Solution Preparation

-

Target Concentration: 10 – 20 mg/mL (for 40–100 nm thickness).

-

Procedure:

-

Weigh DMTT powder into an amber vial (light sensitive).

-

Stir magnetically at 40°C for 30 mins to ensure complete dissolution.

-

Filtration: Filter solution through a 0.2